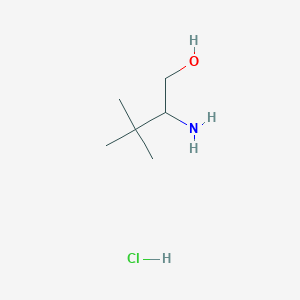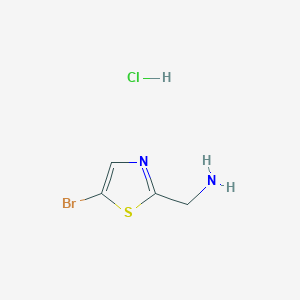
4-(Azetidin-3-yloxy)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidinyl benzonitrile derivatives has been explored through various methods. For instance, the synthesis of a stable synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one has been achieved as a crystalline solid from 4-(t-butyldimethylsilyloxy)- or 4-benzyloxy-2-pyridone . Additionally, the synthesis of 4,4'-disubstituted N–(2-Hydroxypropyl)Azetidin-2-One from benzil and (±)-2-amino-1-methylethanol has been reported, with the structure confirmed by X-ray crystallographic analysis . Regio- and stereoselective alkylation methods have been used to synthesize 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols, with the structure and stereochemistry confirmed by X-ray diffraction .
Molecular Structure Analysis
X-ray crystallographic analysis has been a key tool in determining the molecular structure of azetidinyl benzonitrile derivatives. The structure of 4,4'-disubstituted azetidin-2-one has been unambiguously confirmed through this method . Similarly, the structure and stereochemistry of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols have been elucidated .
Chemical Reactions Analysis
The chemical reactivity of azetidinyl benzonitrile derivatives has been explored in various reactions. For example, 4-acetoxy-2-azetidinones have been used in Diels-Alder reactions to synthesize functional group-substituted 2-azetidinones . Enantiospecific synthesis of 4-alkoxyazetidin-2-ones has been achieved by thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones . Furthermore, the effects of acid concentration on the intramolecular charge transfer reaction of 4-(azetidinyl) benzonitrile in solution have been studied, revealing insights into the excited state behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinyl benzonitrile derivatives have been investigated, particularly in relation to their fluorescence behavior. The introduction of fluoro-substituents has been shown to lead to smaller fluorescence quantum yields and shorter decay times in alkane solvents, with the efficiency of internal conversion being influenced by the substituents . The effects of acid concentration on the intramolecular charge transfer reaction have also been studied, showing a dependence on solvent polarity and association character .
Applications De Recherche Scientifique
Enantiospecific Synthesis
4-(Azetidin-3-yloxy)benzonitrile plays a significant role in the enantiospecific synthesis of 4-alkoxyazetidin-2-ones. These are obtained by thermolysis of certain azetidin-2-ones in the presence of alcohol, with the configuration of the alkoxy group being controlled by the stereochemistry at position-3. Such compounds have potential applications in various fields including medicinal chemistry due to their specific stereochemical properties (Bachi & Gross, 1983).
Histamine H3 Antagonists
In medicinal chemistry, derivatives of 4-(Azetidin-3-yloxy)benzonitrile, specifically 4-phenoxypiperidines, have been identified as potent, non-imidazole histamine H3 antagonists. This is significant for the development of therapeutics in areas like neurology and psychiatry, where H3 antagonists can be useful (Dvorak et al., 2005).
Antimicrobial Properties
A series of azetidin-2-ones, including those related to 4-(Azetidin-3-yloxy)benzonitrile, have been synthesized and shown to possess antimicrobial properties. This research is pivotal for the development of new antimicrobial agents, particularly in the fight against resistant strains of bacteria and fungi (Gilani et al., 2016).
Charge-Transfer Studies
In physical chemistry, studies have been conducted on the electrolyte-concentration and ion-size dependence of excited-state intramolecular charge-transfer reactions in molecules including 4-(Azetidin-3-yloxy)benzonitrile. This research is vital for understanding molecular behaviors in different solvent conditions, which has implications in fields like photophysics and photochemistry (Pradhan & Biswas, 2007).
Synthesis of Trifluoromethyl-Containing Compounds
The compound has been used in the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, demonstrating its versatility as a building block in organic synthesis. Such compounds have potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group (Dao Thi et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-(azetidin-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYDEOXYPCUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yloxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)



